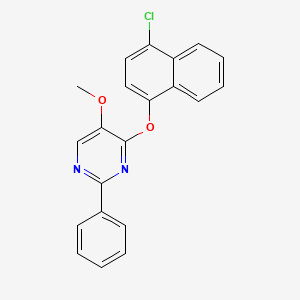

4-Chloro-1-naphthyl 5-methoxy-2-phenyl-4-pyrimidinyl ether

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

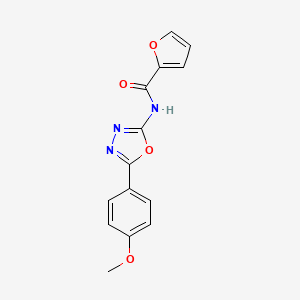

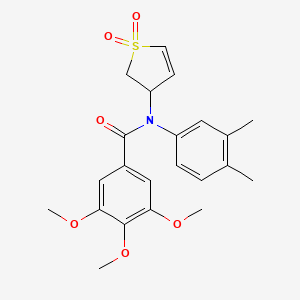

Molecular Structure Analysis

The molecular structure of 4-Chloro-1-naphthyl 5-methoxy-2-phenyl-4-pyrimidinyl ether is complex due to the presence of multiple functional groups. The molecule contains a pyrimidine ring, a phenyl group, a methoxy group, and a naphthyl group with a chlorine atom.Physical And Chemical Properties Analysis

The physical and chemical properties of 4-Chloro-1-naphthyl 5-methoxy-2-phenyl-4-pyrimidinyl ether include a molecular formula of C21H15ClN2O2 and a molecular weight of 362.81. More detailed properties such as melting point, boiling point, and density can be found on chemical databases .Wissenschaftliche Forschungsanwendungen

Palladium-Catalysed Reduction of Heteroaromatic Naphthyl Ethers

Research has explored the palladium-catalysed hydrogenolysis of naphthylmethylic ethers, which are structurally similar to benzyloxyderivatives around the ether bond. This study offers insights into the reactivity of compounds related to 4-Chloro-1-naphthyl 5-methoxy-2-phenyl-4-pyrimidinyl ether, particularly in the context of their structural analysis and potential reactions under experimental conditions (Frija et al., 2005).

Synthesis and Complexation Properties of Pyrimidine-Derived Crown Ether Ligands

Another study focused on the synthesis of macrocyclic ligands containing a pyrimidone-subcyclic unit, derived from pyrimidinocrown ethers. This research could provide a foundation for understanding the complexation properties of compounds similar to 4-Chloro-1-naphthyl 5-methoxy-2-phenyl-4-pyrimidinyl ether, especially in the context of their potential interactions with other molecules (Redd et al., 1998).

Chemoselective Detection of Ag+ in Purely Aqueous Solution

A study introduced a derivative of 4-methoxy-1,8-naphthalimide, which could act as a selective and sensitive fluorescent probe for silver(I) ions in an aqueous solution. This research highlights the potential application of naphthyl ether derivatives, like 4-Chloro-1-naphthyl 5-methoxy-2-phenyl-4-pyrimidinyl ether, in chemoselective detection and analysis (Panchenko et al., 2019).

Synthesis of Heat Resistant Pyridine-Based Polyimides

In another study, pyridine-based diamines were used to synthesize heat-resistant polyimides, providing a glimpse into the potential utility of naphthyl ethers in the development of advanced materials with desirable thermal properties (Mehdipour‐Ataei et al., 2004).

Synthesis and Herbicidal Activity of Pyrimidine Derivatives

The synthesis and evaluation of pyrimidine derivatives for herbicidal activity present another area where compounds like 4-Chloro-1-naphthyl 5-methoxy-2-phenyl-4-pyrimidinyl ether could find application, particularly in the development of new agrochemicals (Gong-chun, 2011).

Eigenschaften

IUPAC Name |

4-(4-chloronaphthalen-1-yl)oxy-5-methoxy-2-phenylpyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H15ClN2O2/c1-25-19-13-23-20(14-7-3-2-4-8-14)24-21(19)26-18-12-11-17(22)15-9-5-6-10-16(15)18/h2-13H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFMTXMAIPNJEGQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CN=C(N=C1OC2=CC=C(C3=CC=CC=C32)Cl)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H15ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-(benzo[d]thiazol-2-yl)phenyl)-4-benzoylbenzamide](/img/structure/B2817299.png)

![9-(2,3-dichlorophenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2817307.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)urea](/img/structure/B2817312.png)

![1-butyl-5-phenyl-5,6-dihydropyrimido[4,5-d]pyrimidine-2,4,7(1H,3H,8H)-trione](/img/structure/B2817313.png)

![2-{[4-amino-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenylacetamide](/img/structure/B2817316.png)

![N-(2,4-dimethylphenyl)-2-[4-(3-fluoro-4-methylphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide](/img/structure/B2817317.png)